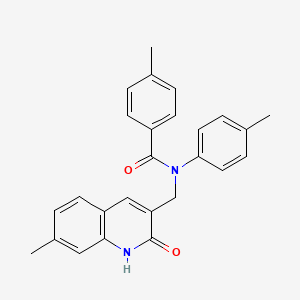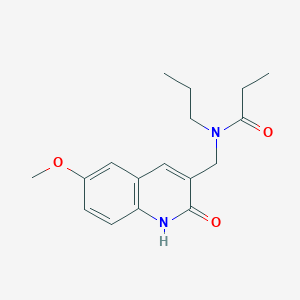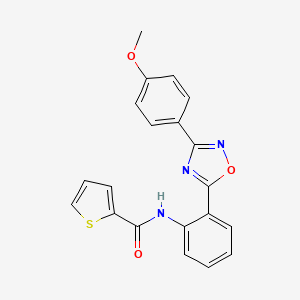
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide, also known as Deltarasin, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. Deltarasin has been shown to inhibit the prenylation of RAS proteins, which are commonly mutated in various types of cancer.
Applications De Recherche Scientifique
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. RAS proteins are frequently mutated in various types of cancer, and their prenylation is essential for their activation. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been shown to inhibit the prenylation of RAS proteins, thereby preventing their activation and proliferation of cancer cells. In addition to cancer treatment, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has also been studied for its potential use in treating cardiovascular diseases, as RAS proteins also play a role in cardiovascular function.
Mécanisme D'action
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide works by inhibiting the prenylation of RAS proteins, which is essential for their activation. Prenylation involves the addition of a lipid group to the C-terminus of RAS proteins, which allows them to bind to cell membranes and activate downstream signaling pathways. By inhibiting this process, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide prevents the activation of RAS proteins and subsequently inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been shown to have significant biochemical and physiological effects in various types of cancer cells. Studies have shown that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide inhibits the proliferation of cancer cells in vitro and in vivo, and also induces apoptosis in cancer cells. In addition to its anti-cancer effects, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has also been shown to improve cardiovascular function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is its specificity for RAS proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is its low solubility in water, which can make it challenging to use in certain lab experiments. Additionally, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several potential future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide and its potential applications in other diseases beyond cancer and cardiovascular diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzene with ethyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with piperidine-4-carboxylic acid to form the corresponding carboxamide. The final step involves the reaction of the carboxamide with p-toluenesulfonyl chloride to form 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-17-16(19)12-7-9-18(10-8-12)24(20,21)13-5-6-14(22-2)15(11-13)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWYJWPEJOBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


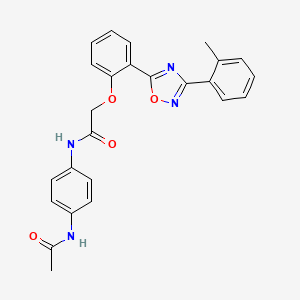

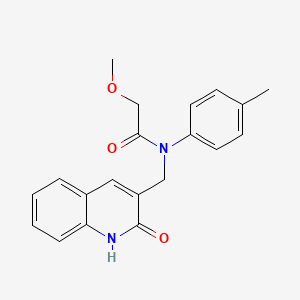
![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)

![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)
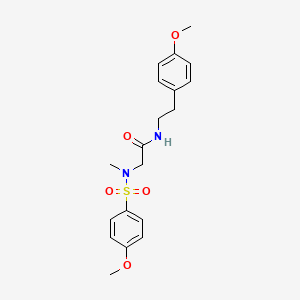
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
